

# challenges in distinguishing systemic norcocaine from external contamination

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## Compound of Interest

Compound Name: Norcocaine

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## Technical Support Center: Norcocaine Analysis in Hair

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges in distinguishing systemic **norcocaine** from external contamination in hair samples.

### Frequently Asked Questions (FAQs)

Q1: Why is it challenging to distinguish between cocaine use and external contamination in hair analysis?

A1: Distinguishing between the systemic incorporation of cocaine through drug use and external contamination is a significant challenge in forensic toxicology.[1][2] Hair can be contaminated by environmental exposure to cocaine powder or smoke.[3][4] Standard decontamination procedures, intended to remove external contaminants, can sometimes cause the drug on the outside of the hair shaft to penetrate the hair matrix, potentially leading to false-positive results.[5] Furthermore, some metabolites, like benzoylecgonine (BZE), can be present in street cocaine or form from the parent drug within the hair, complicating the interpretation.[6][7]

Q2: What is the role of **norcocaine** in differentiating systemic use from contamination?

A2: **Norcocaine** is a primary metabolite of cocaine formed in the liver through N-demethylation.<sup>[8][9]</sup> Its presence in hair is considered a strong indicator of systemic cocaine use because it is an unambiguously endogenous metabolite, meaning it is produced within the body and is not typically found as a contaminant in illicit cocaine samples.<sup>[7][10]</sup> Therefore, detecting **norcocaine** significantly strengthens the evidence for active consumption over passive exposure.<sup>[11]</sup>

Q3: Are there specific cut-off levels for **norcocaine** to confirm cocaine use?

A3: Yes, laboratories use specific cut-off levels for cocaine and its metabolites to minimize the risk of false positives from passive contamination.<sup>[12]</sup> While cut-offs can vary between laboratories, guidelines from organizations like the Society of Hair Testing (SoHT) and the Substance Abuse and Mental Health Services Administration (SAMHSA) provide recommended thresholds.<sup>[12][13]</sup> For **norcocaine**, a common confirmation cut-off is 50 pg/mg (or 0.05 ng/mg) of hair.<sup>[14][15][16]</sup> The presence of **norcocaine** above this level is a strong indicator of active consumption.<sup>[11]</sup>

Q4: Can cosmetic hair treatments affect the results of **norcocaine** analysis?

A4: Yes, cosmetic treatments such as bleaching, dyeing, and chemical straightening can significantly affect drug concentrations in hair.<sup>[17]</sup> These treatments can alter the hair's structure, potentially leading to the loss of incorporated drugs, including cocaine and its metabolites. One study found that after a single chemical straightening treatment, only 5-30% of the original cocaine, BZE, and cocaethylene concentrations remained in the hair of known drug users.<sup>[17]</sup> It is crucial to document any cosmetic treatments when collecting hair samples for analysis.

Q5: What are the most reliable analytical methods for detecting **norcocaine** in hair?

A5: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most reliable and widely used confirmatory methods for the detection and quantification of cocaine and its metabolites, including **norcocaine**, in hair.<sup>[18][19]</sup> These techniques offer high sensitivity and specificity, allowing for the detection of the very low concentrations of **norcocaine** typically found in hair.<sup>[10]</sup>

## Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of **norcocaine** in hair.

Problem 1: **Norcocaine** is detected, but the concentration is below the established cut-off.

- Possible Cause: This could indicate a very low level of cocaine use, the use of cocaine a long time ago, or even residual contamination that was not entirely removed.
- Troubleshooting Steps:
  - Review Decontamination Protocol: Ensure the decontamination procedure was performed correctly and according to validated protocols. The Society of Hair Testing recommends a procedure that includes both an organic and an aqueous wash step.[\[20\]](#)
  - Analyze for Other Metabolites: Quantify other cocaine metabolites, such as benzoylecgonine (BZE), cocaethylene (CE), and hydroxycocaine.[\[3\]](#)[\[4\]](#)[\[16\]](#) The presence of multiple metabolites, even at low levels, strengthens the case for systemic use.
  - Consider the BZE/Cocaine Ratio: A BZE/cocaine ratio greater than 0.05 is often used as an indicator of systemic absorption.[\[7\]](#) However, be aware that this criterion can sometimes be met in cases of external contamination.[\[13\]](#)
  - Re-test a Different Hair Segment: If possible, analyze a different segment of the hair to see if the finding is consistent.

Problem 2: High levels of cocaine are detected, but **norcocaine** is absent.

- Possible Cause: This scenario strongly suggests external contamination, as high concentrations of the parent drug without the presence of key metabolites are unlikely to result from systemic use alone.
- Troubleshooting Steps:
  - Intensify Decontamination: Re-wash a portion of the sample using a more rigorous decontamination procedure. Studies have shown that methanol is an effective organic solvent, and aqueous solutions containing sodium dodecyl sulfate can also be effective.[\[20\]](#)

- **Analyze Wash Residue:** Analyze the solution used to wash the hair. A high concentration of cocaine in the wash residue compared to the hair extract is indicative of external contamination.<sup>[7]</sup>
- **Screen for a Wider Range of Metabolites:** Analyze for other minor but exclusively endogenous metabolites, such as hydroxycocaines (p-hydroxycocaine, m-hydroxycocaine).<sup>[4][21]</sup> Their presence would support ingestion.
- **Review Sample Collection:** Confirm that the sample collection process was not compromised, leading to contamination.

**Problem 3:** Inconsistent results are obtained from different sections of the same hair sample.

- **Possible Cause:** This could be due to variations in drug incorporation along the hair shaft, segmental contamination, or the effects of cosmetic treatments on different parts of the hair.
- **Troubleshooting Steps:**
  - **Segmental Analysis:** If not already done, perform a segmental analysis of the hair shaft to create a timeline of drug exposure.
  - **Document Hair Condition:** Note any visible differences in the hair segments, such as signs of bleaching or dyeing, that could affect drug concentrations.
  - **Homogenize the Sample:** For a general overview of drug use over a period, homogenize the entire hair sample by cutting it into small pieces before analysis to ensure a representative sample.

## Data Presentation

Table 1: Cut-off Levels for Cocaine and Metabolites in Hair Analysis

Analyte	Screening Cut-off (pg/mg)	Confirmation Cut-off (pg/mg)
Cocaine	500	500
Benzoylecgonine (BZE)	-	50
Norcocaine	-	50
Cocaethylene	-	50

Data compiled from various sources, including SAMHSA guidelines and scientific literature.[\[13\]](#)  
[\[14\]](#)[\[15\]](#)

Table 2: **Norcocaine** Positivity Rates in Hair of Cocaine Users

Cocaine Concentration Range (ng/mg)	Norcocaine Positivity Rate (%)
0.13 - 0.4	0.26
0.4 - 3	4.15
3 - 6	29.63
6 - 10	55.85
10 - 14	80.37
> 14	94.02

This table illustrates that the likelihood of detecting **norcocaine** increases with higher concentrations of cocaine in the hair, indicating more frequent or intensive use.[\[11\]](#)

## Experimental Protocols

### Protocol 1: Standard Hair Decontamination Procedure

This protocol is a general guideline and should be validated in-house.

- Initial Wash (Organic Solvent): Place the hair sample (typically 10-50 mg) in a glass vial. Add 2 mL of methanol and vortex for 1 minute. Discard the solvent. Repeat this step.

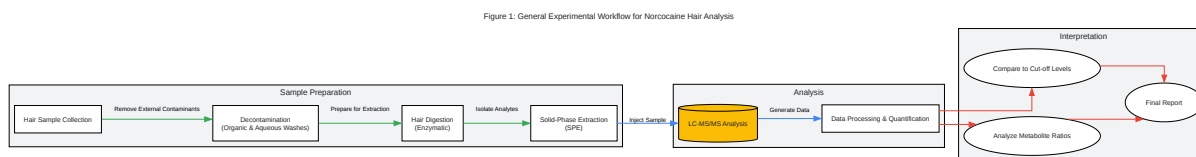
- Aqueous Wash: Add 2 mL of deionized water or a buffer solution (e.g., phosphate buffer, pH 6-8) to the vial. Vortex for 1 minute. Discard the aqueous solution. Some protocols recommend using a solution containing a detergent like sodium dodecyl sulfate.[20]
- Final Organic Wash: Add another 2 mL of methanol and vortex for 1 minute. Discard the solvent.
- Drying: Dry the hair sample completely at room temperature or in a gentle stream of nitrogen before proceeding with extraction.

#### Protocol 2: Hair Digestion and Extraction for LC-MS/MS Analysis

- Digestion:
  - Cut the decontaminated and dried hair into small segments (approx. 1-2 mm).
  - Place the minced hair in a new vial and add an appropriate volume of digestion buffer (e.g., Tris buffer with proteinase K and dithiothreitol).
  - Add an internal standard solution containing deuterated analogs of the analytes (e.g., cocaine-d3, **norcocaine**-d3).
  - Incubate the mixture overnight at 40-55°C to completely digest the hair matrix.[18]
- Solid-Phase Extraction (SPE):
  - Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange) with methanol and equilibration buffer.
  - Load the digested sample onto the cartridge.
  - Wash the cartridge with a series of solvents to remove interferences (e.g., deionized water, acidic buffer, ethyl acetate).
  - Elute the analytes with a suitable solvent mixture (e.g., dichloromethane/isopropanol/ammonium hydroxide).
- Evaporation and Reconstitution:

- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a small volume of the mobile phase used for the LC-MS/MS analysis.
- Analysis:
  - Inject the reconstituted sample into the LC-MS/MS system for quantification.

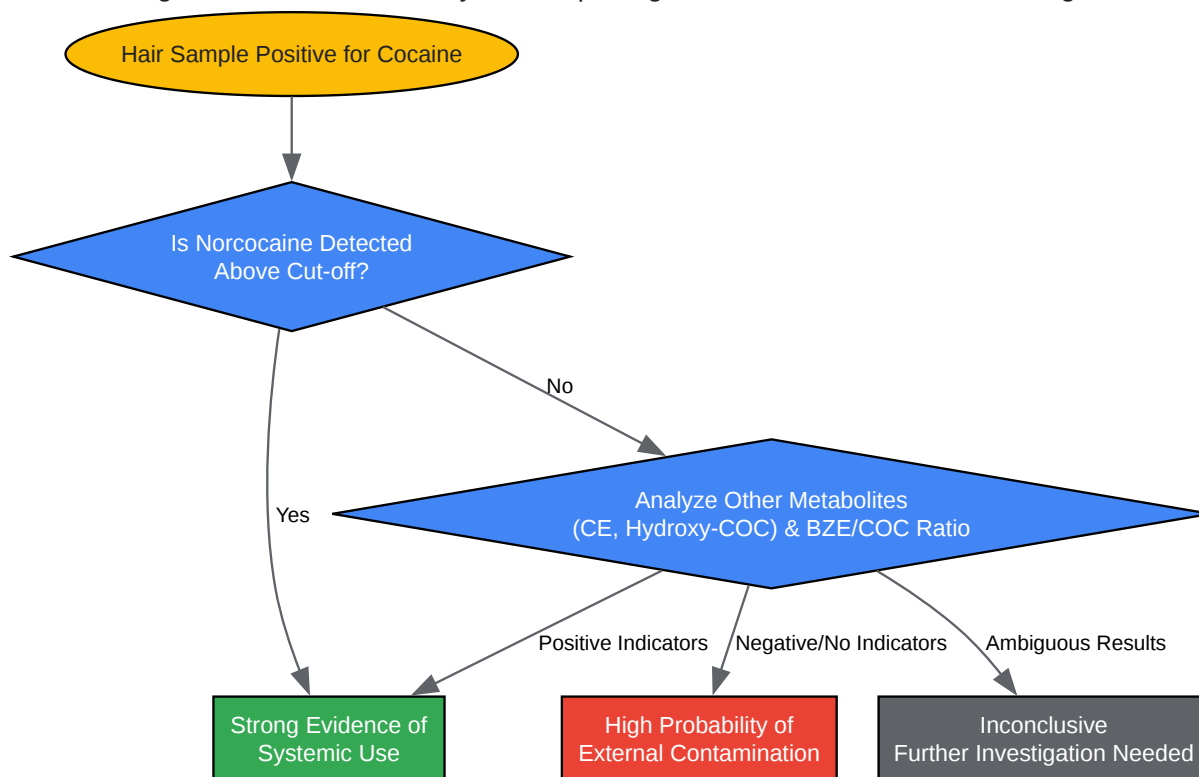
## Visualizations



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Caption: Figure 1: General Experimental Workflow for **Norcocaine** Hair Analysis

Figure 2: Decision Pathway for Interpreting Cocaine and Norcocaine Findings

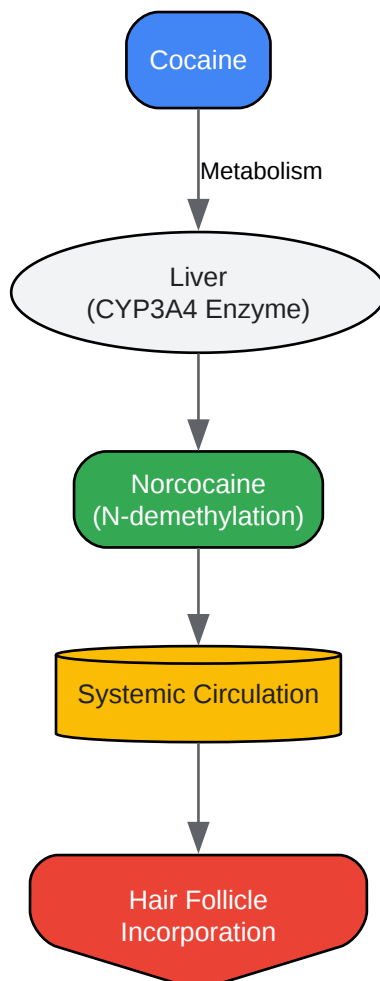


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Caption: Figure 2: Decision Pathway for Interpreting Cocaine and **Norcocaine** Findings



Figure 3: Cocaine Metabolism to Norcocaine



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Caption: Figure 3: Cocaine Metabolism to **Norcocaine**

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